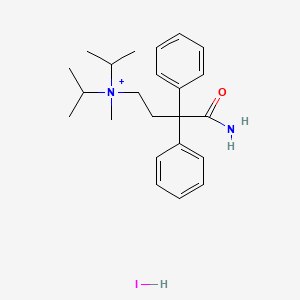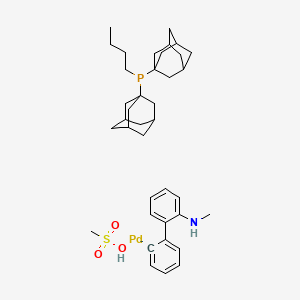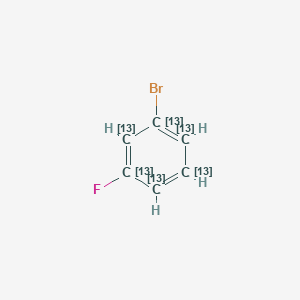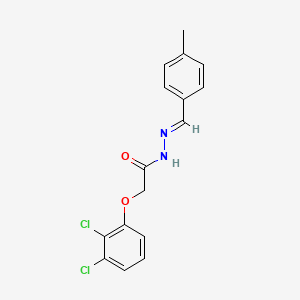![molecular formula C21H18N4OS B12055779 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-NAPHTHYLMETHYLENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a naphthylmethylene group through a thioether and aceto-hydrazide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-NAPHTHYLMETHYLENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable reagents.
Thioether Formation: The benzimidazole core is then reacted with a thiol compound to introduce the thioether linkage.
Hydrazide Formation: The aceto-hydrazide group is introduced by reacting the thioether intermediate with hydrazine hydrate.
Schiff Base Formation: Finally, the hydrazide is condensed with 1-naphthaldehyde to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the imine (Schiff base) linkage.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be studied as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Compounds with benzimidazole and hydrazide moieties are often investigated for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Industry
Dyes and Pigments: Possible applications in the synthesis of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if the compound is used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in catalysis, it might act as a ligand to stabilize transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Lacks the naphthylmethylene group.
N’-(1-NAPHTHYLMETHYLENE)ACETOHYDRAZIDE: Lacks the benzimidazole and thioether groups.
Uniqueness
The unique combination of benzimidazole, thioether, and naphthylmethylene groups in 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-NAPHTHYLMETHYLENE)ACETOHYDRAZIDE may confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C21H18N4OS |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C21H18N4OS/c1-25-19-12-5-4-11-18(19)23-21(25)27-14-20(26)24-22-13-16-9-6-8-15-7-2-3-10-17(15)16/h2-13H,14H2,1H3,(H,24,26)/b22-13+ |
Clé InChI |
PXTZZPAGFLCHEM-LPYMAVHISA-N |
SMILES isomérique |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)

![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)


![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)

![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)
